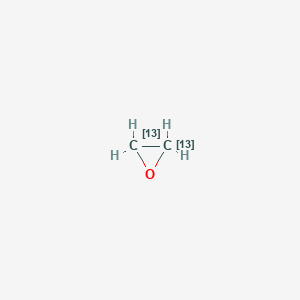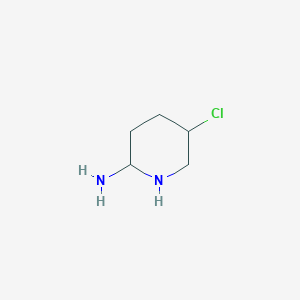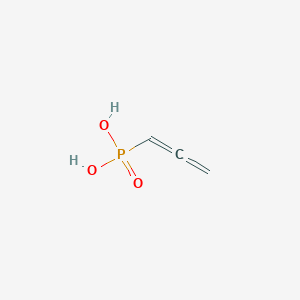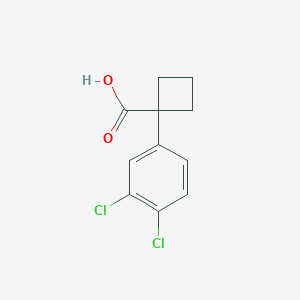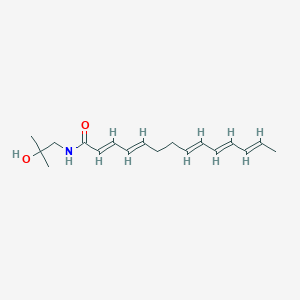
(2E,4E,8E,10E,12E)-N-(2-hydroxy-2-methylpropyl)tetradeca-2,4,8,10,12-pentaenamide
Vue d'ensemble
Description
N-(2-Hydroxyisobutyl)-2, 4, 8, 10, 12-tetradecapentaenamide, also known as hydroxy-G-isosanshool, belongs to the class of organic compounds known as n-acyl amines. N-acyl amines are compounds containing a fatty acid moiety linked to an amine group through an ester linkage. Thus, N-(2-hydroxyisobutyl)-2, 4, 8, 10, 12-tetradecapentaenamide is considered to be a fatty amide lipid molecule. N-(2-Hydroxyisobutyl)-2, 4, 8, 10, 12-tetradecapentaenamide is considered to be a practically insoluble (in water) and relatively neutral molecule. N-(2-Hydroxyisobutyl)-2, 4, 8, 10, 12-tetradecapentaenamide has been primarily detected in urine. Within the cell, N-(2-hydroxyisobutyl)-2, 4, 8, 10, 12-tetradecapentaenamide is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, N-(2-hydroxyisobutyl)-2, 4, 8, 10, 12-tetradecapentaenamide can be found in herbs and spices. This makes N-(2-hydroxyisobutyl)-2, 4, 8, 10, 12-tetradecapentaenamide a potential biomarker for the consumption of this food product.
Applications De Recherche Scientifique
Chemical Synthesis and Isolation
- Synthesis Techniques: A 12-stage method for stereoselective synthesis of tetradecapentaenoic acid derivatives, including the target compound, has been developed using phosphoric reagents. The key steps involve the Z-selective Wittig reaction and the Ramirez-Corey-Fuchs reaction (Kolodyazhnaya & Kolodyazhny, 2019).
- Natural Occurrence: This compound has been isolated from Zanthoxylum bungeanum, identified as a natural compound known as γ-Sanshool. Its presence was confirmed using spectroscopic methods (Kashiwada et al., 1997).
Biological and Pharmacological Research
- Cannabinoid Receptor Binding Affinities: In the search for cannabinoid receptor ligands, the compound has shown promising CB1/CB2 receptor activity. It's being investigated as a potential treatment candidate for type-1 diabetes (Dossou et al., 2013).
- Pheromone Synthesis: It's been synthesized for use as a key pheromone component in studies related to the tobacco hornworm moth Manduca sexta (Chen & Millar, 2000).
Chemical Properties and Reactions
- Chemical Reactivity: Studies on Wittig reactions and synthesis processes have shed light on the reactivity and chemical properties of this compound and related structures. These studies are essential for understanding its potential applications inchemical synthesis and biological activities (Gao et al., 2021).
Potential Applications in Medicine and Agriculture
- Cytotoxicity in Cancer Research: Research exploring the cytotoxic constituents from the roots of Asarum sieboldii identified derivatives of the compound, showing significant cytotoxicity against human breast cancer cells. This highlights its potential role in cancer research and therapy (Kim et al., 2019).
- Insecticidal Activity: The compound's structural analogs have been examined for insecticidal activity. This research provides insights into the structure-activity relationships necessary for maintaining insecticidal efficacy, potentially leading to new pest control agents (Elliott et al., 1987).
Propriétés
IUPAC Name |
(2E,4E,8E,10E,12E)-N-(2-hydroxy-2-methylpropyl)tetradeca-2,4,8,10,12-pentaenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-17(20)19-16-18(2,3)21/h4-9,12-15,21H,10-11,16H2,1-3H3,(H,19,20)/b5-4+,7-6+,9-8+,13-12+,15-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPPMKFSMRODIQ-FMBIJHKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC=CCCC=CC=CC(=O)NCC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C=C/CC/C=C/C=C/C(=O)NCC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201314791 | |
| Record name | Hydroxy-γ-isosanshool | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201314791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
127514-62-9 | |
| Record name | Hydroxy-γ-isosanshool | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127514-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxy-γ-isosanshool | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201314791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-Hydroxyisobutyl)-2,4,8,10,12-tetradecapentaenamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031183 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




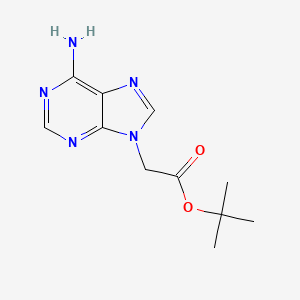

![2-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1601729.png)
![Ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1601731.png)
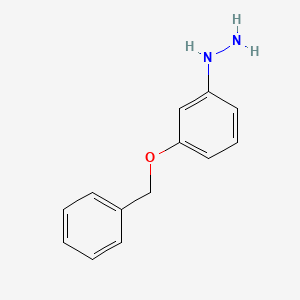
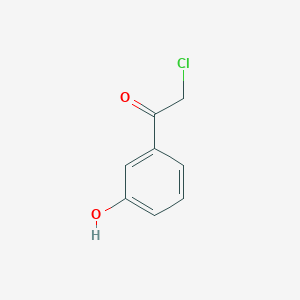
![N-(carboxymethyl)-N-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]-Glycine](/img/structure/B1601736.png)

